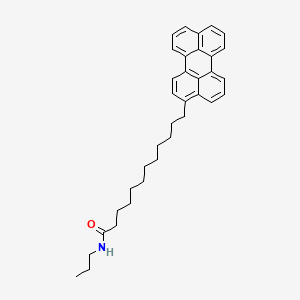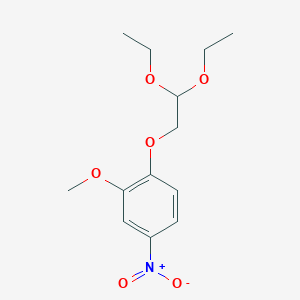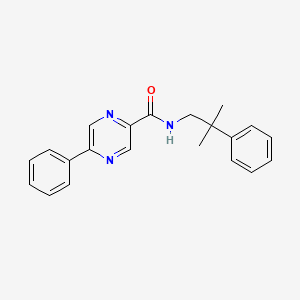![molecular formula C18H11N5 B14182344 {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile CAS No. 925707-14-8](/img/structure/B14182344.png)
{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile is an organic compound characterized by its unique structure, which includes a benzyldiazenyl group attached to a phenyl ring, and an ethene-1,1,2-tricarbonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with benzyl halides to form the benzyldiazenyl intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
科学研究应用
{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
The mechanism of action of {4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with key signaling proteins.
相似化合物的比较
Similar Compounds
{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile: shares similarities with other diazenyl and nitrile-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
属性
CAS 编号 |
925707-14-8 |
|---|---|
分子式 |
C18H11N5 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
2-[4-(benzyldiazenyl)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C18H11N5/c19-10-16(11-20)18(12-21)15-6-8-17(9-7-15)23-22-13-14-4-2-1-3-5-14/h1-9H,13H2 |
InChI 键 |
JLVSDFVLRHTEFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN=NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)

![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14182279.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)

![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
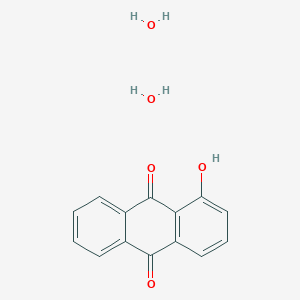
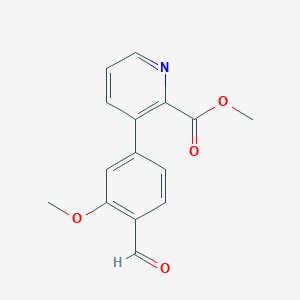
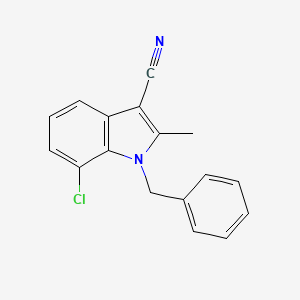
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)
